[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
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Overview
Description
The compound “[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate” is a complex organic molecule with a diverse range of potential applications. This compound features a pentahydroxyhexyl group and a piperazine ring substituted with a chlorophenyl-phenylmethyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate” involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the piperazine ring, and subsequent substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups formed during oxidation, converting them back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound’s ability to interact with biological molecules, such as proteins and nucleic acids, makes it a potential candidate for studying biochemical pathways and mechanisms.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific receptors or enzymes. Its piperazine ring is a common motif in many pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of “[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound shares a similar ethoxy group but differs in its amine functionality and overall structure.
Sulfur Compounds: While not structurally similar, sulfur compounds exhibit diverse chemical reactivity and applications.
Uniqueness
The uniqueness of “[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate” lies in its combination of a pentahydroxyhexyl group and a substituted piperazine ring
Properties
Molecular Formula |
C27H37ClN2O8 |
---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C27H37ClN2O8/c28-21-8-6-20(7-9-21)25(19-4-2-1-3-5-19)30-12-10-29(11-13-30)14-15-37-18-24(34)38-17-23(33)27(36)26(35)22(32)16-31/h1-9,22-23,25-27,31-33,35-36H,10-18H2/t22-,23+,25?,26-,27-/m1/s1 |
InChI Key |
SXBSBFVNNITXDS-GRRIPWEKSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)OCC(C(C(C(CO)O)O)O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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